ethyl N-(4-acetyl-2-nitrophenyl)glycinate
Overview
Description
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate is a chemical compound with the molecular formula C12H14N2O5 . It has a molecular weight of 266.25 g/mol . This compound is not intended for human or veterinary use, but for research purposes only.
Physical And Chemical Properties Analysis
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate has a molecular weight of 266.25 g/mol . Other physical and chemical properties are not directly provided in the search results.Scientific Research Applications
Synthesis and Molecular Docking
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate is used in the synthesis of various compounds. A study demonstrated its use in synthesizing ethyl glycinate and its amide derivatives, which were then subjected to molecular docking with a target protein. This indicates potential inhibitory activity against the COX2 enzyme, suggesting applications in drug development (Ayuk Eugene L. et al., 2020).
Photolabile Protecting Group in Synthesis
The compound has been explored as a photolabile protecting group for aldehydes and ketones. This application is vital in synthetic chemistry, where controlling the protection and deprotection of functional groups is crucial (S. Kantevari et al., 2005).
Base-Labile Carboxyl Protecting Group
It has been reported as a new base-labile carboxyl protecting group. This finding is significant in peptide synthesis and other areas where protecting groups play a critical role in the synthesis of complex molecules (J. Robles et al., 1993).
Photophysical Properties Study
Another study focused on the photophysical properties of ethyl N-salicylideneglycinate dyes. Understanding these properties is essential in developing new materials for optoelectronic applications (Larisa E. Alkhimova et al., 2021).
Synthesis of Guanine Derivatives
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate has been used in the synthesis of guanine derivatives. This research is valuable for developing novel pharmaceuticals and understanding nucleic acid chemistry (Jinglan Zhou et al., 1999).
Macromolecular Prodrugs Synthesis
The compound is also involved in the synthesis of macromolecular prodrugs, indicating its utility in drug delivery system development (M. Nichifor et al., 1995).
properties
IUPAC Name |
ethyl 2-(4-acetyl-2-nitroanilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-3-19-12(16)7-13-10-5-4-9(8(2)15)6-11(10)14(17)18/h4-6,13H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIBUYVHXXZMIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(4-acetyl-2-nitrophenyl)glycinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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